3-{4-[(3-Methylbutanoyl)amino]phenoxy}-2-thiophenecarboxylic acid
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Overview
Description
3-{4-[(3-Methylbutanoyl)amino]phenoxy}-2-thiophenecarboxylic acid is a chemical compound with the molecular formula C16H17NO4S and a molar mass of 319.38 .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 319.38 . More detailed physical and chemical properties are not provided in the search results.Scientific Research Applications
Allosteric Modifiers of Hemoglobin
Research into allosteric modifiers of hemoglobin has identified compounds structurally related to 3-{4-[(3-Methylbutanoyl)amino]phenoxy}-2-thiophenecarboxylic acid as potent allosteric effectors. These compounds have demonstrated the ability to decrease the oxygen affinity of human hemoglobin A, suggesting potential applications in clinical or biological areas requiring reversal of depleted oxygen supply, such as ischemia, stroke, tumor radiotherapy, blood storage, blood substitutes, etc. The compounds are noted for their greater activity in comparison to other known allosteric effectors, providing a promising avenue for therapeutic intervention in conditions associated with oxygen supply depletion (Randad, Mahran, Mehanna, & Abraham, 1991).
Inhibitors of Gamma-Aminobutyric Acid Aminotransferase
Compounds within the structural realm of 3-{4-[(3-Methylbutanoyl)amino]phenoxy}-2-thiophenecarboxylic acid have been synthesized and evaluated for their role as substrates and potent inhibitors of gamma-aminobutyric acid aminotransferase (GABA-T). These studies contribute to the mapping of the active site of GABA-T, offering insights into the development of inhibitors for therapeutic purposes. Notably, these compounds are competitive reversible inhibitors, with one showing a Ki value of 5 microM, illustrating their potential as GABA-T inhibitors (Silverman, Durkee, & Invergo, 1986).
Anticancer Drug Development
The structural framework of 3-{4-[(3-Methylbutanoyl)amino]phenoxy}-2-thiophenecarboxylic acid is similar to that of amino acetate functionalized Schiff base organotin(IV) complexes, which have shown significant cytotoxic activity against various human tumor cell lines. These complexes exhibit anticancer properties with average ID50 values indicating higher cytotoxicity than traditional chemotherapy agents like doxorubicin and cisplatin for all cell lines studied. This suggests a promising direction for the development of new anticancer drugs based on the structural motifs of 3-{4-[(3-Methylbutanoyl)amino]phenoxy}-2-thiophenecarboxylic acid (Basu Baul, Basu, Vos, & Linden, 2009).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-[4-(3-methylbutanoylamino)phenoxy]thiophene-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO4S/c1-10(2)9-14(18)17-11-3-5-12(6-4-11)21-13-7-8-22-15(13)16(19)20/h3-8,10H,9H2,1-2H3,(H,17,18)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZLJKYVFIPSBCB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)NC1=CC=C(C=C1)OC2=C(SC=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-{4-[(3-Methylbutanoyl)amino]phenoxy}-2-thiophenecarboxylic acid |
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